Indolmycin

描述

属性

IUPAC Name |

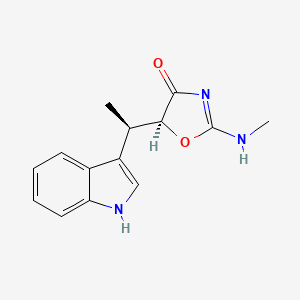

(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVWGDQPXCYBV-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318549 | |

| Record name | Indolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21200-24-8 | |

| Record name | Indolmycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolmycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indolmycin as a Competitive Inhibitor of Tryptophanyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of indolmycin's mechanism of action as a potent and selective competitive inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS). It consolidates key quantitative data, details common experimental protocols for studying this inhibition, and presents visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Tryptophanyl-tRNA synthetase (TrpRS) is a vital enzyme responsible for the acylation of tRNA with tryptophan, a critical step in protein biosynthesis. The fidelity of this process is paramount for cellular viability. Consequently, TrpRS has emerged as an attractive target for the development of novel antimicrobial agents. This compound, a natural product isolated from Streptomyces griseus, is a structural analog of tryptophan that exhibits potent inhibitory activity against prokaryotic TrpRS.[1][2] Its selectivity for bacterial over eukaryotic enzymes makes it a compelling subject of study for antibiotic development.[1][3] This guide delves into the biochemical and structural basis of this compound's inhibitory action.

Mechanism of Action: Competitive Inhibition

This compound functions as a pure competitive inhibitor of TrpRS, directly competing with the natural substrate, tryptophan, for binding to the enzyme's active site.[4] This means that this compound binds to the same site on the free enzyme as tryptophan, thereby preventing the formation of the tryptophanyl-adenylate intermediate, the first step in tRNA charging. The structural similarity between this compound and tryptophan, particularly the shared indole moiety, facilitates this competitive binding. However, subtle structural differences, such as the presence of an oxazolinone ring and a methyl group in this compound, are crucial for its high-affinity binding and inhibitory potency.[1]

The following diagram illustrates the principle of competitive inhibition of TrpRS by this compound.

Caption: Competitive inhibition of TrpRS by this compound.

Quantitative Inhibition Data

The efficacy of this compound as a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The Michaelis constant (Km) for the natural substrate, tryptophan, is also a key parameter for comparison. The following tables summarize the available quantitative data for TrpRS from various organisms.

Table 1: Kinetic Parameters for Tryptophanyl-tRNA Synthetase Inhibition by this compound

| Organism | Enzyme | Km (Tryptophan) (µM) | Ki (this compound) (nM) | Fold Selectivity (Km/Ki) | Reference |

| Bacillus stearothermophilus | TrpRS | 3 | 2 | ~1500 | [1] |

| Escherichia coli | TrpRS | Not specified | 9 | Not specified | [1] |

| Bos taurus (Bovine) | Cytosolic TrpRS | ~2 | 4,000,000 | Not applicable | [1] |

| Human | Mitochondrial TrpRS | Not specified | Not specified, but binds ~700-fold tighter than tryptophan | Not applicable | [5] |

| Human | Cytosolic TrpRS | ~2 | Not specified, but has ~1000-fold weaker affinity than bacterial TrpRS | Not applicable | [3] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [2] |

| Helicobacter pylori | 0.016 | [2] |

Experimental Protocols

The study of this compound's inhibition of TrpRS involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Steady-State Kinetics (PPi Exchange Assay)

This assay measures the enzymatic activity of TrpRS by monitoring the exchange of pyrophosphate (PPi) into ATP, which is dependent on the formation of the tryptophanyl-adenylate intermediate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL bovine serum albumin (BSA).

-

Component Addition: To the reaction buffer, add ATP to a final concentration of 2 mM, and [³²P]PPi to a final specific activity of ~1000 cpm/nmol.

-

Enzyme and Substrate/Inhibitor: Add purified TrpRS to a final concentration of 50 nM. For Km determination, vary the concentration of L-tryptophan (e.g., 0.5-20 µM). For Ki determination, perform the assay at a fixed concentration of tryptophan (near its Km) and varying concentrations of this compound (e.g., 0.1-100 nM).

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction remains in the linear range.

-

Quenching and Charcoal Binding: Stop the reaction by adding a quench solution containing activated charcoal (e.g., 1% w/v in 0.5 M HCl). The charcoal binds the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.

-

Filtration and Scintillation Counting: Filter the mixture through glass fiber filters to capture the charcoal with the bound [³²P]ATP. Wash the filters with water to remove unbound [³²P]PPi. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, plot the reaction velocity against the inhibitor concentration and fit the data to the appropriate competitive inhibition model to determine Ki.

X-ray Crystallography

Determining the crystal structure of TrpRS in complex with this compound provides atomic-level insights into the binding mode and the basis for its inhibitory activity.

Protocol:

-

Protein Expression and Purification: Overexpress and purify the target TrpRS to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Complex Formation: Incubate the purified TrpRS with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP) to form a stable ternary complex.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives. Optimize the lead conditions to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known TrpRS structure as a search model. Refine the model against the experimental data, including the manual building of the this compound ligand into the electron density map.

-

Structural Analysis: Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the active site residues of TrpRS.

The following diagram illustrates a general experimental workflow for studying TrpRS inhibition.

Caption: Experimental workflow for TrpRS inhibition studies.

Downstream Signaling and Cellular Effects

The inhibition of TrpRS by this compound leads to a depletion of charged tryptophanyl-tRNA, which in turn stalls protein synthesis and ultimately leads to bacterial cell death. Beyond its canonical role in translation, eukaryotic TrpRS has been implicated in various signaling pathways, although the direct downstream consequences of its inhibition are still an active area of research.

Inhibition of TrpRS and the subsequent disruption of tryptophan metabolism can have far-reaching cellular effects, including:

-

Immune Regulation: Tryptophan metabolism is a key regulator of immune responses.[6] Human TrpRS expression is induced by interferon-gamma (IFN-γ), suggesting a role in immune signaling.[7]

-

Angiogenesis: Truncated forms of human TrpRS have been shown to have anti-angiogenic properties.

-

Neurodegeneration: Tryptamine, a tryptophan metabolite and a competitive inhibitor of TrpRS, has been linked to neurodegeneration in cellular and animal models.[8]

The following diagram depicts the central role of TrpRS and the consequences of its inhibition.

Caption: The central role of TrpRS in protein synthesis and its inhibition by this compound.

Conclusion

This compound's potent and selective competitive inhibition of bacterial tryptophanyl-tRNA synthetase underscores the potential of this enzyme as a target for novel antibacterial agents. The detailed understanding of its mechanism of action, supported by extensive quantitative data and structural studies, provides a solid foundation for the rational design of new inhibitors with improved pharmacological properties. Further research into the downstream cellular consequences of TrpRS inhibition may unveil additional therapeutic applications for compounds targeting this essential enzyme.

References

- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissertation or Thesis | MECHANISM-BASED INHIBITION OF BACTERIAL AND MITOCHONDRIAL TRYPTOPHANYL-TRNA SYNTHESASES IS POTENTIATED BY MG2+•ATP | ID: xw42n886x | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophanyl-tRNA Synthetase [aars.online]

- 8. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Oxazolinone Ring Formation in Indolmycin

Executive Summary

Indolmycin is a potent antibiotic produced by various bacterial strains, including Streptomyces griseus, which inhibits bacterial tryptophanyl-tRNA synthetase.[1][2] Its unique chemical architecture, featuring a central oxazolinone ring, has been a subject of significant interest. For decades, the precise biosynthetic origins of this heterocyclic core remained elusive. This document provides a detailed technical overview of the enzymatic machinery and biochemical transformations responsible for the formation of the oxazolinone ring in this compound. Recent research, combining genetic and biochemical approaches, has successfully elucidated the complete pathway, revealing a novel enzymatic strategy for heterocycle construction.[3][4] This guide details the key enzymes, reaction mechanisms, experimental protocols used for their characterization, and the critical role of a "gatekeeper" protein in ensuring pathway fidelity.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a convergent pathway that utilizes two primary precursors: L-tryptophan and L-arginine.[5][6] The pathway can be conceptually divided into three main stages:

-

Formation of Indolmycenic Acid: L-tryptophan undergoes a series of modifications, including deamination to indole pyruvate, C-methylation by the SAM-dependent methyltransferase Ind1, and subsequent reduction by the reductase Ind2 to form (R)-indolmycenic acid.[7][8]

-

Formation of Dehydroarginine: L-arginine is converted to 4,5-dehydro-D-arginine. This transformation is initiated by the PLP-dependent enzyme Ind4, followed by a reduction catalyzed by the Ind5/Ind6 complex.[7][8]

-

Oxazolinone Ring Assembly and Final Methylation: Indolmycenic acid and dehydroarginine are coupled in an ATP-dependent reaction catalyzed by the enzyme Ind3. This crucial step forms the oxazolinone ring. A final N-methylation step, catalyzed by Ind7, yields the mature this compound antibiotic.[7][8]

The following diagram illustrates the overall flow of the biosynthetic pathway leading to the core assembly.

The Core Mechanism: Oxazolinone Ring Formation

The formation of the oxazolinone heterocycle is the key chemical transformation in this compound biosynthesis. This reaction is catalyzed by Ind3, a novel oxazolinone synthetase, with the essential participation of a "gatekeeper" protein, Ind6.[5][3]

Key Components:

-

Ind3: An enzyme with sequence homology to phenylacetate-CoA ligases (PCLs). It catalyzes an unusual ATP-dependent amide bond formation between the carboxyl group of indolmycenic acid and the guanidinium-NH₂ group of dehydroarginine.[3] This is followed by a cyclization that forms the oxazolinone ring.

-

Ind6: A multitasking protein with no characterized homologs. It acts as a chaperone for Ind5 and, critically, as a "gatekeeper" in the Ind3-catalyzed reaction.[5]

-

Substrates: (R)-indolmycenic acid and 4,5-dehydro-D-arginine.

-

Cofactor: ATP is required for the initial adenylation of indolmycenic acid.[5]

The Gatekeeper Mechanism: In the absence of Ind6, the Ind3-catalyzed reaction is derailed, producing an off-pathway shunt product, this compound B, as the major product. When Ind6 is present, it directs the reaction, ensuring that the dominant product is N-demethylthis compound, the correct on-pathway intermediate for this compound synthesis.[3] Ind6 controls the leaving group during the cyclization, thereby preventing the formation of the shunt product.[5]

Quantitative Data Summary

In vitro reconstitution assays have demonstrated the profound effect of Ind6 on the outcome of the Ind3-catalyzed condensation and cyclization reaction. While precise kinetic parameters are not fully detailed in the literature, the qualitative and relative product distributions have been clearly established.[5]

| Reaction Condition | Key Enzymes Present | Primary Substrates | Major Product | Minor Product | Pathway Outcome |

| A (Derailed) | Ind3 | Indolmycenic Acid, Dehydroarginine, ATP | This compound B (Shunt Product) | N-demethylthis compound | Off-pathway |

| B (On-Pathway) | Ind3, Ind6 | Indolmycenic Acid, Dehydroarginine, ATP | N-demethylthis compound | This compound B (Shunt Product) | On-pathway to this compound |

Experimental Protocols

The elucidation of the oxazolinone ring formation was achieved through a combination of gene inactivation and in vitro biochemical assays. The key experimental protocol is the in vitro reconstitution of the enzymatic reaction.

Protocol: In Vitro Reconstitution of Oxazolinone Synthesis

Objective: To biochemically validate the function of Ind3 as an oxazolinone synthetase and demonstrate the gatekeeper role of Ind6.

Materials:

-

Purified His-tagged Ind3 and Ind6 proteins.

-

Substrates: (R)-indolmycenic acid and 4,5-dehydro-D-arginine.

-

Cofactors: Adenosine triphosphate (ATP), Magnesium chloride (MgCl₂).

-

Reaction Buffer: e.g., Tris-HCl buffer, pH 7.5.

-

Analysis Equipment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Reaction Setup: Two parallel reactions are established in microcentrifuge tubes.

-

Reaction A (Without Gatekeeper): Combine reaction buffer, indolmycenic acid, dehydroarginine, ATP, MgCl₂, and purified Ind3 enzyme.

-

Reaction B (With Gatekeeper): Combine reaction buffer, indolmycenic acid, dehydroarginine, ATP, MgCl₂, and purified Ind3 and Ind6 enzymes.

-

-

Incubation: Incubate both reaction mixtures at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-4 hours or overnight).

-

Reaction Quenching: Terminate the reactions by adding an organic solvent, such as methanol or acetonitrile, to precipitate the enzymes.

-

Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Collect the supernatant for analysis.

-

Product Analysis:

-

Inject the supernatant onto an HPLC system to separate the substrates and products. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Analyze the collected HPLC fractions or perform a direct LC-MS analysis to confirm the identity of the products (N-demethylthis compound and this compound B) by their respective mass-to-charge ratios.

-

-

Data Interpretation: Compare the product profiles of Reaction A and Reaction B. The expected outcome is a dominant peak for this compound B in Reaction A and a dominant peak for N-demethylthis compound in Reaction B, confirming the gatekeeper function of Ind6.[5]

Conclusion and Future Outlook

The elucidation of the oxazolinone ring formation in this compound biosynthesis represents a significant advancement in our understanding of natural product assembly. The discovery of Ind3 as an ATP-dependent oxazolinone synthetase and the crucial gatekeeper role of Ind6 reveals a sophisticated enzymatic control mechanism for directing a complex chemical transformation.[5] This knowledge provides a foundation for several key areas of future research and development:

-

Chemoenzymatic Synthesis: The characterized enzymes can be utilized as biocatalysts for the chemoenzymatic synthesis of this compound and its analogs, potentially leading to more efficient and scalable production methods.[5][7]

-

Antibiotic Engineering: By manipulating the biosynthetic pathway, particularly the substrate specificity of Ind3, it may be possible to generate novel this compound derivatives with improved potency, altered spectra of activity, or better pharmacological properties.[3][7]

-

Discovery of Novel Enzymes: The unique mechanism of Ind3 and Ind6 suggests that similar enzymatic systems for heterocycle formation may exist in other biosynthetic pathways, providing new targets for genome mining and enzyme discovery.

This detailed understanding of the this compound pathway empowers researchers and drug developers to harness nature's chemical ingenuity for the creation of next-generation antibiotics.

References

- 1. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly [agris.fao.org]

- 5. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An engineered biosynthetic–synthetic platform for production of halogenated this compound antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05843B [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Early Research on Indolmycin: A Technical Whitepaper on its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the antibiotic indolmycin, focusing on its discovery, antimicrobial properties, and mechanism of action as elucidated in early research.

Discovery and Initial Characterization

This compound was first reported in the 1960s as a novel antibiotic isolated from the fermentation broth of Streptomyces griseus.[1] Early research characterized it as a narrow-spectrum antibiotic with notable activity primarily against Gram-positive bacteria, particularly Staphylococcus aureus. This initial observation positioned this compound as a subject of interest for its potential therapeutic applications.

Antimicrobial Spectrum of this compound

Early investigations into the antimicrobial activity of this compound revealed a specific range of susceptible organisms. The primary method for determining this activity was the tube dilution method, where the minimum inhibitory concentration (MIC) was determined after a set incubation period.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains (Early Studies)

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.25 - 2.0 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.125 - 2.0 |

| Vancomycin-intermediate S. aureus (VISA) | Gram-positive | 0.125 - 2.0 |

| Escherichia coli | Gram-negative | > 100 |

Note: Data compiled from multiple sources referencing early findings. The primary focus of early research was on Staphylococcus species due to the promising level of activity.

Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase

Pioneering work in the 1970s elucidated the specific mechanism by which this compound exerts its antimicrobial effect. A landmark 1976 study by Werner et al. demonstrated that this compound is a selective inhibitor of prokaryotic tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its corresponding tRNA during protein synthesis.[2]

The study revealed that this compound acts as a competitive inhibitor with respect to tryptophan in prokaryotic systems, such as Escherichia coli.[2] Conversely, it was found to have very little effect on the equivalent eukaryotic enzyme from rat liver, highlighting its potential for selective toxicity against bacteria.[2]

Experimental Protocol: Tryptophanyl-tRNA Synthetase Inhibition Assay (Werner et al., 1976)

The following is a summary of the likely methodology used in the early studies to determine the inhibition of TrpRS, based on standard biochemical practices of the era.

-

Enzyme Preparation:

-

Prokaryotic TrpRS was isolated and purified from E. coli.

-

Eukaryotic TrpRS was isolated and purified from rat liver.

-

-

Assay Mixture: A reaction mixture was prepared containing:

-

Buffer solution (e.g., Tris-HCl) at a physiological pH.

-

ATP and MgCl₂ as co-factors.

-

Radiolabeled tryptophan (e.g., ³H-tryptophan).

-

tRNA specific for tryptophan.

-

Varying concentrations of this compound.

-

A fixed concentration of the TrpRS enzyme.

-

-

Reaction and Quenching:

-

The enzymatic reaction was initiated by the addition of the TrpRS enzyme.

-

The mixture was incubated at 37°C for a defined period.

-

The reaction was stopped by the addition of a strong acid, such as trichloroacetic acid (TCA).

-

-

Measurement of Activity:

-

The acid-precipitated material, containing the charged tRNA (³H-tryptophanyl-tRNA), was collected by filtration.

-

The radioactivity of the collected material was measured using a scintillation counter.

-

The rate of reaction was determined from the amount of radiolabeled tryptophan incorporated into tRNA over time.

-

-

Data Analysis:

-

The inhibitory effect of this compound was assessed by comparing the reaction rates in the presence and absence of the antibiotic.

-

To determine the type of inhibition, experiments were repeated with varying concentrations of both tryptophan and this compound. The data was then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The resulting pattern of line intersections is characteristic of competitive inhibition.

-

Table 2: Kinetic Parameters of this compound Inhibition

| Enzyme Source | Substrate (Tryptophan) K_m | Inhibitor (this compound) K_i | Type of Inhibition |

| Bacillus stearothermophilus TrpRS | 3 µM | 2 nM | Competitive |

| Escherichia coli TrpRS | - | 9 nM | Competitive |

| Bos taurus (eukaryotic) TrpRS | - | 4 mM | Weak Inhibition |

Note: This table includes data from both early and later studies that have refined these measurements, illustrating the significant difference in potency between prokaryotic and eukaryotic enzymes.[3]

Diagram of this compound's Mechanism of Action

Caption: Competitive inhibition of prokaryotic TrpRS by this compound.

Early In Vivo Studies

Information regarding early in vivo studies of this compound is limited in readily available literature. However, it is understood that the antibiotic was not developed for systemic use. This decision was likely influenced by a combination of its narrow spectrum of activity and potential for off-target effects related to tryptophan metabolism in mammals, although it exhibits significantly lower affinity for the eukaryotic TrpRS.[3] The potent anti-staphylococcal activity, however, has led to more recent considerations of this compound as a potential topical agent.

Logical Workflow for Determining Competitive Inhibition

The process to identify this compound as a competitive inhibitor of TrpRS followed a standard biochemical logic.

Diagram of Experimental Workflow

References

- 1. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Indolmycin In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolmycin is a natural product antibiotic that exhibits potent inhibitory activity against Tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein biosynthesis.[1][2][3][4] This enzyme catalyzes the two-step reaction of attaching tryptophan to its cognate tRNA.[5][6][7][8] this compound acts as a competitive inhibitor by binding to the tryptophan binding site of the enzyme.[1][2][3][9] Notably, this compound shows selectivity for prokaryotic TrpRS over its eukaryotic counterparts, making it a subject of interest for the development of novel antibacterial agents.[3][4][9]

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against Tryptophanyl-tRNA synthetase. The protocol is based on established methodologies for assaying aminoacyl-tRNA synthetase activity.[5][10][11]

Signaling Pathway of Tryptophanyl-tRNA Synthetase

The canonical function of Tryptophanyl-tRNA synthetase (TrpRS) is a two-step process essential for protein synthesis. In the first step, TrpRS activates a tryptophan molecule by reacting it with ATP to form a tryptophanyl-adenylate intermediate and releasing pyrophosphate (PPi). In the second step, the activated tryptophan is transferred to the 3'-end of its cognate tRNA, tRNATrp, to form tryptophanyl-tRNATrp (Trp-tRNATrp). This charged tRNA then participates in peptide bond formation on the ribosome.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Dissertation or Thesis | MECHANISM-BASED INHIBITION OF BACTERIAL AND MITOCHONDRIAL TRYPTOPHANYL-TRNA SYNTHESASES IS POTENTIATED BY MG2+•ATP | ID: xw42n886x | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophanyl-tRNA Synthetase [aars.online]

- 7. Tryptophan—tRNA ligase - Wikipedia [en.wikipedia.org]

- 8. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Tryptophan Metabolism in Bacteria Using Indolmycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolmycin is a naturally occurring antibiotic produced by Streptomyces griseus. It functions as a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its cognate tRNA during protein synthesis.[1] As a structural analog of tryptophan, this compound competitively binds to the active site of bacterial TrpRS, thereby halting protein production and inhibiting bacterial growth.[1][2] This high specificity for the prokaryotic enzyme over its eukaryotic counterpart makes this compound a valuable tool for studying tryptophan metabolism and a potential lead compound in the development of novel antibacterial agents.[2]

These application notes provide a comprehensive guide for utilizing this compound to investigate various aspects of tryptophan metabolism in bacteria, including direct enzyme inhibition, effects on bacterial growth, and regulation of the tryptophan biosynthesis pathway.

Data Presentation

This compound Inhibition of Tryptophanyl-tRNA Synthetase (TrpRS)

| Bacterial Species | Enzyme | Parameter | Value | Reference |

| Bacillus stearothermophilus | TrpRS | Ki | 2 nM | [2] |

| Escherichia coli | TrpRS | Ki | 9 nM | [2] |

| Escherichia coli | TrpRS | IC50 | 9.25 nM | |

| Helicobacter pylori | TrpRS | IC50 | 12.2 nM | |

| Bos taurus (Bovine) | TrpRS | Ki | 4 mM | [2] |

Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.21 ± 0.04 | [3] |

| 6F-Indolmycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.49 ± 0.03 | [3] |

| 7F-Indolmycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 16.7 ± 4.2 | [3] |

| 5F-Indolmycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 32.5 ± 19.6 | [3] |

| (±)-7a | Staphylococcus aureus NRS384 | 1-2 | [4] |

| (±)-7b | Staphylococcus aureus NRS384 | 1-2 | [4] |

| (±)-7c | Staphylococcus aureus NRS384 | 1-2 | [4] |

| (±)-7e | Staphylococcus aureus NRS384 | 1-2 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the desired bacterial strain in CAMHB overnight at the optimal temperature.

-

Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.5, which corresponds to a defined number of bacterial cells/mL. Further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in the wells.

-

-

Serial Dilution of this compound:

-

Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB across the rows of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600 using a plate reader.

-

In Vitro Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay (Pyrophosphate Exchange Assay)

This protocol measures the activity of TrpRS by quantifying the tryptophan-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP.

Materials:

-

Purified bacterial TrpRS

-

L-tryptophan

-

ATP

-

[32P]Pyrophosphate

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, and KCl)

-

This compound

-

Activated charcoal

-

Scintillation counter and vials

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, ATP, L-tryptophan, and [32P]PPi.

-

Prepare different concentrations of this compound to be tested.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified TrpRS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with this compound for a short period before adding the other substrates.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Quenching and PPi Separation:

-

Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the ATP, while the unincorporated [32P]PPi remains in the supernatant.

-

Centrifuge the samples to pellet the charcoal.

-

-

Quantification:

-

Take an aliquot of the supernatant and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the TrpRS activity.

-

-

Data Analysis:

-

Determine the IC50 or Ki value of this compound by plotting the enzyme activity against the inhibitor concentration and fitting the data to an appropriate inhibition model.

-

Analysis of Intracellular Tryptophan Levels by HPLC

This protocol outlines the extraction and quantification of intracellular tryptophan from bacterial cells treated with this compound.

Materials:

-

Bacterial culture

-

This compound

-

Cold methanol (80%)

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column

-

Tryptophan standard solution

-

Mobile phase (e.g., a gradient of acetonitrile and a buffer)

Procedure:

-

Sample Collection and Extraction:

-

Grow bacterial cultures to mid-log phase and treat with different concentrations of this compound for a specified time.

-

Harvest the cells by centrifugation at 4°C.

-

Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a known volume of pre-chilled 80% methanol to lyse the cells and precipitate proteins.

-

Incubate on ice for at least 30 minutes.

-

Centrifuge to pellet the cell debris.

-

-

Sample Preparation for HPLC:

-

Collect the supernatant containing the metabolites.

-

Evaporate the supernatant to dryness under a vacuum.

-

Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

-

Filter the sample through a 0.22 µm filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Separate the metabolites using an appropriate mobile phase gradient.

-

Detect tryptophan using a fluorescence detector (e.g., excitation at 280 nm, emission at 350 nm) or a UV detector.

-

-

Quantification:

-

Create a standard curve using known concentrations of tryptophan.

-

Quantify the intracellular tryptophan concentration in the samples by comparing the peak areas to the standard curve.

-

Visualizations

Signaling Pathway

Caption: this compound competitively inhibits TrpRS, blocking protein synthesis.

Experimental Workflow

Caption: Workflow for the in vitro TrpRS pyrophosphate exchange assay.

Logical Relationships

Caption: Downstream effects of TrpRS inhibition by this compound.

References

- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-mediated inhibition and stimulation of transcription at the trp promoter of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-mediated inhibition and stimulation of transcription at the trp promoter of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolmycin as a Chemical Probe for Tryptophanyl-tRNA Synthetase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolmycin, a natural product produced by Streptomyces griseus, is a potent and highly selective inhibitor of prokaryotic and mitochondrial tryptophanyl-tRNA synthetases (TrpRS).[1][2][3] This enzyme is essential for protein synthesis, catalyzing the ligation of tryptophan to its cognate tRNA. The remarkable selectivity of this compound for bacterial TrpRS over its eukaryotic cytosolic counterpart makes it an invaluable chemical probe for studying the structure, function, and inhibition of this key bacterial enzyme.[1][2][4][5] Furthermore, its efficacy against pathogens like Mycobacterium tuberculosis highlights its potential as a lead compound for novel antibiotic development.[6]

These application notes provide a comprehensive overview of this compound's properties as a chemical probe, including its binding affinity and inhibitory constants. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies of TrpRS.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with TrpRS.

Table 1: Inhibitory Potency of this compound Against Tryptophanyl-tRNA Synthetase

| Enzyme Source | Parameter | Value | Reference |

| Bacillus stearothermophilus (BsTrpRS) | Ki | 2 nM | [1][4] |

| Escherichia coli | Ki | 9 nM | [1] |

| Bos taurus (Bovine) | Ki | 4 mM | [1] |

Table 2: Comparative Binding Affinities for TrpRS

| Enzyme Source | Ligand | Km / Ki | Fold Difference (this compound vs. Tryptophan) | Reference |

| Bacillus stearothermophilus (BsTrpRS) | Tryptophan | 3 µM (Km) | ~1500x tighter binding of this compound | [1][4] |

| Bacillus stearothermophilus (BsTrpRS) | This compound | 2 nM (Ki) | [1][4] | |

| Human mitochondrial (HmtTrpRS) | Tryptophan | ~1.4 µM (Km) | ~700x tighter binding of this compound | [7] |

| Human mitochondrial (HmtTrpRS) | This compound | ~2 nM (Kd) | [7] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

| Compound | Organism | MIC (µM) | Reference |

| This compound (IND) | Mycobacterium bovis BCG | >50 | [6] |

| Y-13 (4"-methylated IND) | Mycobacterium tuberculosis H37Rv | 1.88 | [6] |

| This compound | Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL | [2] |

| This compound | Helicobacter pylori | 0.016 µg/mL | [2] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor of TrpRS, binding to the same active site as the natural substrate, tryptophan.[1][3][4] Its high affinity for prokaryotic and mitochondrial TrpRS is attributed to specific interactions within the active site, which are enhanced by the presence of Mg2+•ATP.[7] This selective inhibition disrupts protein synthesis in bacteria, leading to its antimicrobial effect.

Beyond its canonical role in protein synthesis, human TrpRS has non-canonical functions and is implicated in cellular signaling pathways. Notably, it is upregulated by interferon-gamma (IFN-γ) and can translocate to the nucleus, where it forms a complex with DNA-dependent protein kinase (DNA-PKcs) and poly(ADP-ribose) polymerase 1 (PARP-1). This complex is involved in linking IFN-γ signaling to the p53 tumor suppressor pathway.[7]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with TrpRS.

Protocol 1: Determination of Ki for this compound using the Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the tryptophanyl-adenylate intermediate, by quantifying the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP.

Materials:

-

Purified TrpRS enzyme

-

L-Tryptophan

-

This compound

-

ATP

-

[32P]PPi

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and [32P]PPi.

-

Tryptophan and this compound Solutions: Prepare a series of dilutions of L-tryptophan and this compound.

-

Assay Setup: In a microcentrifuge tube, combine the reaction mixture with varying concentrations of L-tryptophan and a fixed concentration of this compound. Prepare multiple sets with different fixed concentrations of this compound, including a control set with no this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified TrpRS enzyme to each tube.

-

Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the unreacted [32P]PPi and the [32P]ATP formed.

-

Washing: Pellet the charcoal by centrifugation and wash the pellet multiple times with a TCA solution to remove any unbound radioactivity.

-

Scintillation Counting: Resuspend the final charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [32P]ATP formed.

-

Data Analysis: Plot the reaction velocity (proportional to CPM) against the tryptophan concentration for each this compound concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Km for tryptophan and the Ki for this compound.[4]

Protocol 2: Aminoacylation Assay to Determine IC50 of this compound

This assay measures the overall aminoacylation reaction by quantifying the attachment of radiolabeled tryptophan to its cognate tRNA.

Materials:

-

Purified TrpRS enzyme

-

[3H]-L-Tryptophan

-

Total tRNA or purified tRNATrp

-

This compound

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

DTT

-

BSA

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, [3H]-L-Tryptophan, and tRNA.

-

This compound Dilutions: Prepare a series of dilutions of this compound.

-

Assay Setup: In a microcentrifuge tube, combine the reaction mixture with varying concentrations of this compound. Include a control with no this compound (100% activity) and a control with no enzyme (background).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified TrpRS enzyme.

-

Incubation: Incubate the reactions at 37°C for a specific time within the linear range of the reaction.

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the tRNA and any attached [3H]-tryptophan.

-

Filtration: Filter the precipitate through glass fiber filters and wash the filters with cold TCA to remove any unincorporated [3H]-tryptophan.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing this compound or a novel inhibitor of TrpRS.

Conclusion

This compound's high potency and selectivity for bacterial and mitochondrial TrpRS make it an exceptional chemical probe for dissecting the molecular mechanisms of this essential enzyme. The data and protocols presented here provide a robust framework for researchers to utilize this compound in their investigations, contributing to a deeper understanding of TrpRS enzymology and facilitating the development of novel antibacterial agents. The non-canonical roles of human TrpRS also present exciting avenues for future research, where this compound and its analogs could serve as tools to explore these novel biological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Trp-tRNA synthetase bridges DNA-PKcs to PARP-1 to link IFN-γ and p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Indolmycin in Studying the Bacterial Stringent Response

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Indolmycin is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its cognate tRNA (tRNATrp).[1][2] This inhibition mimics tryptophan starvation, leading to an accumulation of uncharged tRNATrp. In bacteria, the presence of uncharged tRNAs in the ribosomal A-site is a primary trigger for the stringent response, a global stress response program.[3][4]

The stringent response is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[3][5] These signaling molecules are synthesized by RelA/SpoT homolog (RSH) enzymes.[3] The accumulation of (p)ppGpp leads to a massive reprogramming of cellular physiology, including the downregulation of genes involved in growth and proliferation (e.g., those for rRNA, tRNA, and ribosomal proteins) and the upregulation of genes involved in stress survival and amino acid biosynthesis.[3][5][6]

Due to its specific mechanism of action, this compound serves as a valuable chemical tool to induce the stringent response in a controlled and titratable manner. Unlike amino acid starvation of an auxotrophic mutant, which results in a complete cessation of protein synthesis, this compound allows for the study of the stringent response under conditions where translation is inhibited to varying degrees, depending on the concentration of the inhibitor used. This provides a nuanced approach to dissecting the intricate regulatory networks governed by (p)ppGpp.

Key Applications:

-

Induction of the Stringent Response: this compound can be used to reliably and specifically induce the stringent response in a wide range of bacteria.

-

Study of (p)ppGpp Synthesis and Accumulation: It allows for the investigation of the kinetics and regulation of (p)ppGpp synthesis by RSH enzymes.

-

Analysis of Stringent Response-Mediated Gene Regulation: Researchers can use this compound to study the global transcriptional and translational changes that occur during the stringent response.

-

Antimicrobial Drug Discovery: As an inhibitor of an essential bacterial enzyme, this compound and its analogs are of interest in the development of novel antibiotics.[7][8][9] Understanding its interaction with TrpRS and the subsequent induction of the stringent response can inform the design of more potent and selective antibacterial agents.

-

Investigation of Bacterial Persistence and Biofilm Formation: The stringent response is known to play a crucial role in bacterial persistence and biofilm formation. This compound can be used to explore these phenomena in a controlled laboratory setting.

Quantitative Data

Table 1: Kinetic Parameters of this compound Inhibition

| Enzyme Source | Parameter | Value | Reference |

| Bacillus stearothermophilus TrpRS | Km for Tryptophan | 3 µM | [10] |

| Bacillus stearothermophilus TrpRS | Ki for this compound | 2 nM | [10] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [7][11] |

| Helicobacter pylori | 0.016 | [7][11] |

| Mycobacterium tuberculosis (Y-13 analogue) | ~0.5 (1.88 µM) | [8] |

| Staphylococcus aureus NRS384 | 1-2 | [9] |

| Staphylococcus aureus ATCC29213 | 1-2 | [9] |

| Escherichia coli ATCC25922 | >128 | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound-induced stringent response.

Caption: Experimental workflow for studying the stringent response.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in fresh medium to a final concentration of approximately 5 x 105 CFU/mL.

-

Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should span the expected MIC.

-

Add the bacterial inoculum to each well of the 96-well plate.

-

Include a positive control (bacteria with no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Induction of the Stringent Response and Measurement of (p)ppGpp by Thin-Layer Chromatography (TLC)

This protocol is a generalized procedure based on methods described for other stringent response inducers.[8]

Materials:

-

Bacterial strain of interest

-

Defined minimal medium (e.g., MOPS minimal medium) with a low phosphate concentration (e.g., 0.4 mM)

-

[32P]orthophosphoric acid

-

This compound

-

Formic acid

-

PEI-cellulose TLC plates

-

TLC developing buffer (e.g., 1.5 M KH2PO4, pH 3.4)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow an overnight culture of the bacterial strain in the defined minimal medium.

-

Dilute the culture in fresh low-phosphate minimal medium and grow to an OD600 of approximately 0.2.

-

Add [32P]orthophosphoric acid (e.g., 100-150 µCi/mL) to the culture and continue to grow for at least two generations to ensure uniform labeling of the nucleotide pools.

-

Induce the stringent response by adding this compound at a predetermined concentration (e.g., 1x or 2x MIC). As a positive control for stringent response induction, serine hydroxamate (SHX) can be used in a parallel culture.

-

Collect samples at various time points (e.g., 0, 5, 15, 30 minutes) after the addition of this compound.

-

Immediately stop the metabolic activity in the collected samples by adding ice-cold formic acid.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the samples to pellet cell debris.

-

Spot a small volume of the supernatant onto a PEI-cellulose TLC plate.

-

Develop the TLC plate using the developing buffer until the solvent front reaches near the top of the plate.

-

Dry the TLC plate and visualize the separated radiolabeled nucleotides using a phosphorimager or by exposing it to an autoradiography film.

-

Quantify the spots corresponding to GTP, ppGpp, and pppGpp to determine the relative levels of (p)ppGpp.

Protocol 3: Analysis of Gene Expression Changes using qRT-PCR

Materials:

-

Bacterial cultures treated with and without this compound (as described in Protocol 2, without radiolabeling)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., containing SYBR Green)

-

Primers for target genes (e.g., genes involved in amino acid biosynthesis) and a housekeeping gene (e.g., 16S rRNA)

-

Real-time PCR instrument

Procedure:

-

Harvest bacterial cells from control and this compound-treated cultures at desired time points.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using a reverse transcriptase.

-

Perform qPCR using the synthesized cDNA as a template, the appropriate primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control, normalized to the housekeeping gene.

References

- 1. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stringent response - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Indolmycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolmycin is an antibiotic that selectively inhibits prokaryotic tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme for bacterial protein synthesis.[1][2] This characteristic makes it a subject of interest in the development of new antibacterial agents. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] The protocol is designed to be a comprehensive guide for researchers in microbiology and drug development.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the prokaryotic tryptophanyl-tRNA synthetase (TrpRS).[1] It competes with tryptophan for binding to the enzyme, thereby preventing the synthesis of tryptophanyl-tRNA.[2] This inhibition is selective for prokaryotic TrpRS, with little effect on the eukaryotic equivalent. The disruption of tryptophanyl-tRNA synthesis ultimately halts protein production, leading to a bacteriostatic effect.[1]

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on the CLSI and EUCAST guidelines for broth microdilution.[3][6][7]

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial strains for testing (e.g., Staphylococcus aureus)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent.

-

Further dilutions should be made in sterile CAMHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

In the first column of wells, add 50 µL of the appropriate this compound working solution to achieve the highest desired final concentration after inoculation.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column of wells containing this compound.

-

This will result in wells with decreasing concentrations of this compound.

-

Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Caption: Workflow for MIC Determination.

Data Presentation

The following table summarizes reported MIC values for this compound against various bacterial strains.

| Bacterial Strain | MIC Range (mg/L) | Reference |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 8 - 32 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32 | [1] |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | 8 - 32 | [1] |

| Mupirocin or fusidic acid-resistant S. aureus | 8 - 32 | [1] |

| High-level resistant S. aureus strain | 128 | [1] |

Interpretation of Results

The MIC value is a quantitative measure of the in vitro activity of an antimicrobial agent. It is a critical parameter in drug discovery and development for assessing the potential efficacy of new compounds. The interpretation of MIC values in a clinical context requires correlation with established breakpoints, which have not been formally established for this compound by regulatory bodies like CLSI or EUCAST. For research purposes, MIC values are used to compare the activity of this compound against different bacterial strains and to monitor for the development of resistance.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay. The determined MIC for the QC strain should fall within the expected range. Adherence to standardized procedures, including inoculum density, incubation conditions, and reading of results, is crucial for obtaining reliable data.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. iacld.com [iacld.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. EUCAST: MIC Determination [eucast.org]

Preparing Indolmycin Stock Solutions in DMSO for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolmycin is a naturally occurring antibiotic produced by various species of Streptomyces. It functions as a potent and specific inhibitor of prokaryotic tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its corresponding tRNA during protein synthesis.[1] This selective action against a crucial bacterial enzyme makes this compound a valuable tool for research in antibacterial drug discovery and for studying bacterial protein synthesis. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for various experimental applications.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃O₂ | [2] |

| Molecular Weight | 257.3 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [2] |

| Solubility in DMSO | Soluble | [2] |

| Storage (Solid) | -20°C for ≥ 4 years | [2] |

| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [3] |

Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (various clinical isolates) | 0.125 - 2 | [4] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | Good activity (specific MICs in the 0.125-2 µg/mL range) | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [5] |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | Good activity (specific MICs in the 0.125-2 µg/mL range) | [4] |

| Mupirocin and Fusidic acid-resistant S. aureus | Susceptible | [4] |

| Escherichia coli | No significant activity | [6] |

| Helicobacter pylori | 0.016 | [5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various assays.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 2.573 mg of this compound (Molecular Weight = 257.3 g/mol ).

-

Dissolution:

-

Transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial.

-

Add the calculated volume of anhydrous DMSO. For 1 mL of stock solution, add 1 mL of DMSO.

-

Cap the tube/vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

-

Safety Precautions:

-

This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO is a penetrant and can carry dissolved substances through the skin. Handle with care and avoid direct contact.

-

Perform all weighing and handling of the solid compound in a chemical fume hood.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile diluent (e.g., growth medium)

-

Incubator

-

Plate reader (optional)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Ensure the final concentration of DMSO is below 0.5% to avoid solvent toxicity to the bacteria.

-

-

Inoculum Preparation:

-

Dilute the overnight bacterial culture in fresh growth medium to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

References

- 1. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of derivatives of Tryptophanyl-tRNA synthetase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolmycin use in co-culture experiments with resistant and sensitive strains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing indolmycin in co-culture experiments to investigate the competitive fitness of resistant and sensitive bacterial strains. The protocols detailed below are designed to be adaptable for various research applications, from fundamental microbiology to preclinical drug development.

Introduction to this compound

This compound is a tryptophan analog antibiotic that acts as a competitive inhibitor of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis.[1][2] Its specificity for prokaryotic TrpRS over its eukaryotic counterpart makes it a subject of interest for antibacterial research. Resistance to this compound can emerge through mutations in the trpS gene, which encodes for TrpRS, or via the acquisition of this compound-resistant trpS isoforms. Notably, the development of high-level resistance to this compound can be associated with a significant fitness cost to the bacterium.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and the fitness costs associated with resistance in Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

| Strain Description | This compound MIC (mg/L) | Reference |

| Sensitive Parental Strain (8325-4) | 1 | [1] |

| Low-Level Resistant Mutant | 8 - 32 | [1] |

| High-Level Resistant Mutant (H43N) | 128 | [1] |

Table 2: Fitness Cost of this compound Resistance in Staphylococcus aureus

| Strain Description | Doubling Time (minutes, mean ± SD) | Relative Competitive Fitness (%) | Reference |

| Sensitive Parental Strain (8325-4) | 38.8 ± 0.8 | 100 | [1] |

| Low-Level Resistant Mutant | 39.4 ± 0.2 to 45.1 ± 2.7 | 93 | [1] |

| High-Level Resistant Mutant (H43N) | 81.7 ± 5.0 to 87.6 ± 4.1 | 56 - 60 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for co-culture competition assays.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the sensitive and resistant bacterial strains.

Materials:

-

This compound stock solution

-

Sensitive and resistant bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare overnight cultures of the sensitive and resistant bacterial strains in CAMHB.

-

Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspensions 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.

-

Include a growth control well (bacteria without this compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Co-culture Competition Assay

Objective: To determine the relative fitness of an this compound-resistant strain compared to its isogenic sensitive parent strain in the presence and absence of this compound.

Materials:

-

This compound-sensitive and -resistant bacterial strains

-